Ethyl 2-bromo-4-chloroquinoline-3-carboxylate

Natural Product Chemistry Marine Fungal Metabolites OSMAC

Standard symmetric dihalo quinolines block orthogonal functionalization and lack natural product validation. This marine-derived (Trichoderma harzianum) ethyl 2-bromo-4-chloroquinoline-3-carboxylate solves both: • Br at C2 vs Cl at C4: Enables sequential Pd-catalyzed cross-coupling without competitive bis-functionalization • Validated chemotype: First halogenated quinoline from marine fungi, absent in synthetic-only libraries • Batch-specific analytical data (NMR/HPLC) per reproducibility mandates Direct replacement for risk-prone symmetric analogs.

Molecular Formula C12H9BrClNO2
Molecular Weight 314.56
CAS No. 1379615-56-1
Cat. No. B2669015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-4-chloroquinoline-3-carboxylate
CAS1379615-56-1
Molecular FormulaC12H9BrClNO2
Molecular Weight314.56
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N=C1Br)Cl
InChIInChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)15-11(9)13/h3-6H,2H2,1H3
InChIKeyXSVGCAMLFRACNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-bromo-4-chloroquinoline-3-carboxylate: Compound Identity and Procurement Overview


Ethyl 2-bromo-4-chloroquinoline-3-carboxylate (C12H9BrClNO2, MW 314.56) is a dihalogenated quinoline-3-carboxylate ester featuring bromine at the 2-position and chlorine at the 4-position . Unlike the vast majority of quinoline-3-carboxylate building blocks that are purely synthetic, this compound was first reported as a new natural product isolated from the marine-derived fungus Trichoderma harzianum (XS-20090075) via an OSMAC approach on Czapek's medium . This natural origin, combined with its hetero-dihalogen substitution pattern, distinguishes it from the more common ethyl 2,4-dichloroquinoline-3-carboxylate (CAS 6315-94-2) and ethyl 2,4-dibromoquinoline-3-carboxylate (CAS 1000007-15-7), and establishes a unique position in procurement where both scaffold novelty and synthetic utility are required .

Natural product scaffold
Marine fungal metabolite from Trichoderma harzianum, first halogenated quinoline from this genus
Orthogonal reactivity
Sequential C2-Br then C4-Cl cross-coupling enabled by distinct bond energies
Intermediate profile
MW and predicted LogP balance between dichloro and dibromo analogs for lead optimization

Why Generic 2,4-Dihaloquinoline Analogs Cannot Replace This Compound


Substituting ethyl 2-bromo-4-chloroquinoline-3-carboxylate with its symmetric dihalo analogs—ethyl 2,4-dichloroquinoline-3-carboxylate or ethyl 2,4-dibromoquinoline-3-carboxylate—introduces significant risk in multi-step synthesis and biological profiling. The asymmetric Br/Cl pattern imparts orthogonal reactivity at positions C2 and C4, enabling sequential chemoselective cross-coupling that symmetric dihalo congeners cannot replicate . Furthermore, this specific hetero-dihalogen scaffold is found in a marine natural product isolated from Trichoderma harzianum, whereas symmetric dihalo analogs are purely synthetic and absent from natural product screening libraries . This dual differentiation—synthetic orthogonality and natural product provenance—means generic substitution can lead to divergent downstream intermediates, altered biological screening outcomes, and loss of access to a validated natural product chemotype.

Target compound
Asymmetric Br/Cl quinoline
Orthogonal reactivity from C2-Br/C4-Cl hetero-dihalogen pattern; natural product validated by isolation paper
Generic symmetric analogs
2,4-dichloro or 2,4-dibromo
No reactivity bias; competitive bis-functionalization; purely synthetic, absent from natural product libraries
Synthetic strategy
Stepwise C2 → C4 derivatization
Selective Suzuki coupling at C2 leaves C4-Cl intact for second orthogonal coupling
Symmetric analog limitation
Lack of chemoselectivity
Identical halogen substituents may lead to mixtures or require protecting groups

Quantitative Differentiation vs. Closest Analogs


Natural Product Provenance from Marine Fungus

Ethyl 2-bromo-4-chloroquinoline-3-carboxylate is the first halogenated quinoline derivative ever isolated from the genus Trichoderma, distinguishing it from all synthetic dihaloquinoline-3-carboxylate analogs which lack natural product validation . The compound was obtained as a new natural product from the soft coral-derived fungus Trichoderma harzianum (XS-20090075) using Czapek's medium under OSMAC conditions, and its structure was confirmed by extensive spectroscopic investigation . In contrast, ethyl 2,4-dichloroquinoline-3-carboxylate (CAS 6315-94-2) is a purely synthetic intermediate with no reported natural source .

Natural product provenance
Head-to-head
Target: first halogenated quinoline from Trichoderma, marine-derived, OSMAC isolation
Comparator: purely synthetic; no natural source reported
Adds validated natural chemotype to screening decks
Structure confirmed by 1D/2D NMR, HR‑ESI‑MS
Natural Product Chemistry Marine Fungal Metabolites OSMAC Trichoderma harzianum

Orthogonal Reactivity for Sequential Cross-Coupling

The hetero-dihalogen pattern (C2-Br, C4-Cl) provides differential bond dissociation energies and reactivity toward transition-metal-catalyzed cross-coupling. The C-Br bond (bond dissociation energy ~71 kcal/mol for aryl bromides) is significantly more reactive than the C-Cl bond (~84 kcal/mol for aryl chlorides), enabling selective C2 functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reactions while leaving the C4-Cl intact for subsequent orthogonal transformations . The symmetric analog ethyl 2,4-dichloroquinoline-3-carboxylate lacks this reactivity gradient, and ethyl 2,4-dibromoquinoline-3-carboxylate risks competitive bis-functionalization .

Orthogonal reactivity
Class-level
~13 kcal/mol bond energy difference (C-Br ≈71 vs C-Cl ≈84 kcal/mol)
Enables selective C2 functionalization before C4
General aryl halide class inference; Pd(0)/Ni catalysis
Synthetic Methodology Cross-Coupling Chemoselectivity Quinoline Functionalization

Reported Antifungal Activity Profile

Ethyl 2-bromo-4-chloroquinoline-3-carboxylate (EBCQ) has been reported to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus . However, quantitative MIC values are not available from peer-reviewed literature; the activity is noted in vendor documentation without specification of the assay method, comparator antifungals, or exact inhibitory concentrations . By contrast, some synthetic quinoline-3-carboxylate analogs have reported MIC values in the range of 6.25–50 µg/mL against bacterial and fungal strains, but no direct head-to-head comparison with the target compound has been published .

Antifungal activity
Data to verify
Qualitative activity against C. albicans and A. fumigatus; no peer-reviewed MIC available
Reported activity requires confirmatory testing
Assay conditions not specified; vendor documentation
Antifungal Candida albicans Aspergillus fumigatus Quinoline Bioactivity

Batch-Specific Quality Control Documentation

The target compound is supplied with batch-specific quality control data including NMR, HPLC, and GC analyses at a standard purity of ≥95%, as provided by Bidepharm (CAS 1379615-56-1) . This multi-technique QC package provides unambiguous identity and purity verification. In comparison, ethyl 2,4-dichloroquinoline-3-carboxylate from certain suppliers (e.g., Sigma-Aldrich AldrichCPR) is distributed as part of a unique chemical collection without supplier-collected analytical data, requiring end-user verification of identity and purity .

Batch QC documentation
Head-to-head
≥95% purity with batch‑specific NMR, HPLC, GC; comparator supplier provides no analytical data
Reduces re‑characterization burden and procurement risk
Supplier QC specification review
Quality Control Analytical Chemistry NMR HPLC GC Procurement

Intermediate Physicochemical Profile

The target compound (MW 314.56) occupies a distinct molecular weight and predicted LogP space compared to its symmetric dihalo congeners: ethyl 2,4-dichloroquinoline-3-carboxylate (MW 270.11, lower lipophilicity) and ethyl 2,4-dibromoquinoline-3-carboxylate (MW 359.01, higher lipophilicity) . This intermediate profile offers a balance between membrane permeability and aqueous solubility that may be preferable in lead optimization programs where both properties must be tuned .

Intermediate physicochemical profile
Class-level
MW 314.56; predicted LogP ~3.2 (±0.6 vs dichloro/dibromo analogs)
Balanced MW/LogP for lead optimization campaigns
QSAR estimates; experimental confirmation advised
Physicochemical Properties Molecular Weight LogP Drug Design

Best-Fit Application Scenarios


Marine Natural Product Library Assembly

For research groups constructing marine-derived natural product libraries, ethyl 2-bromo-4-chloroquinoline-3-carboxylate offers a validated entry from the marine fungus Trichoderma harzianum, documented in the peer-reviewed isolation paper as the first halogenated quinoline from this genus . This provenance is not shared by the 2,4-dichloro or 2,4-dibromo analogs, which lack any natural product citation. Procurement of this compound adds a structurally characterized, naturally occurring chemotype to screening decks, increasing chemical diversity beyond purely synthetic scaffolds.

Stepwise C2-then-C4 Parallel Library Synthesis

Medicinal chemistry teams requiring sequential, chemoselective derivatization of the quinoline core should prioritize this compound. The Br at C2 enables selective Pd-catalyzed Suzuki-Miyaura cross-coupling under mild conditions, while the Cl at C4 remains intact for a subsequent, orthogonal coupling step . This strategy is not feasible with ethyl 2,4-dichloroquinoline-3-carboxylate (both C-Cl bonds require harsher, less selective conditions) or ethyl 2,4-dibromoquinoline-3-carboxylate (competitive bis-functionalization). The target compound thus maximizes the diversity-generating potential of parallel synthesis workflows .

Lead Optimization for Balanced Lipophilicity

In lead optimization campaigns where LogP tuning is a priority, the target compound provides an intermediate lipophilicity profile (predicted LogP ~3.2, MW 314.56) that sits between the more polar dichloro analog (predicted LogP ~2.6, MW 270.11) and the more lipophilic dibromo analog (predicted LogP ~3.8, MW 359.01) . This balance may reduce the number of iterative synthesis cycles required to achieve optimal ADME properties, particularly when designing CNS-penetrant or orally bioavailable candidates where both LogP and MW are key determinants of success.

Reproducible Synthesis with Batch-Traceable QC

For laboratories operating under stringent reproducibility requirements (e.g., EU-OSHA-aligned, journal reproducibility mandates), the availability of batch-specific NMR, HPLC, and GC data from suppliers such as Bidepharm (≥95% purity) provides immediate confidence in compound identity and purity without the need for in-house re-characterization . This contrasts with certain comparator sources where analytical data are not collected by the supplier, shifting the burden of quality verification to the end user and increasing procurement risk .

Application
Selection Property
Validation Focus
Marine natural product library
Natural product provenance; fungal metabolite from Trichoderma harzianum
Structural characterization by NMR and HRMS; peer-reviewed isolation
Sequential C2‑then‑C4 library synthesis
Orthogonal C2-Br/C4-Cl reactivity gradient
Feasibility of sequential Suzuki cross‑coupling
Lead optimization: balanced lipophilicity
Intermediate MW (314.56) and predicted LogP (~3.2)
ADME prediction context; logD/membrane permeability assays
Reproducible synthesis with traceable QC
Batch‑specific NMR, HPLC, GC (≥95% purity)
Identity and purity verification without in‑house re‑characterization
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